molecular formula C19H18N4O2S B14881004 6-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

6-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B14881004
M. Wt: 366.4 g/mol
InChI Key: GPGRNNYIUQIZIM-UHFFFAOYSA-N
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Description

6-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring, a methylsulfonyl group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. One common approach is the condensation of a quinoxaline derivative with a pyrazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as propylphosphonic anhydride (T3P®) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The quinoxaline core can be reduced under specific conditions to yield dihydroquinoxaline derivatives.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane under acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, dihydroquinoxaline derivatives, and substituted quinoxalines.

Scientific Research Applications

6-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with DNA and proteins, potentially inhibiting key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is unique due to its combination of a quinoxaline core with a pyrazole ring and specific substituents, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

6-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline

InChI

InChI=1S/C19H18N4O2S/c1-13-3-5-14(6-4-13)17-12-19(23(22-17)26(2,24)25)15-7-8-16-18(11-15)21-10-9-20-16/h3-11,19H,12H2,1-2H3

InChI Key

GPGRNNYIUQIZIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C

Origin of Product

United States

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